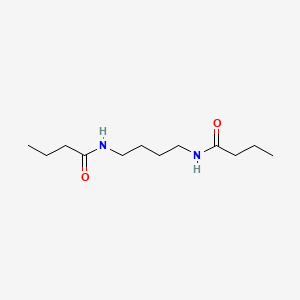
N,N'-1,4-butanediyldibutanamide
Overview
Description
N,N'-1,4-butanediyldibutanamide, commonly known as BBBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBBA is a diamide derivative of butanedioic acid, which is synthesized by the reaction of butanediol with succinic anhydride.
Scientific Research Applications
BBBA has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, BBBA has been investigated as a potential drug delivery system due to its ability to form stable complexes with various drugs. BBBA has also been studied for its anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases.
In agriculture, BBBA has been investigated for its potential use as a plant growth regulator. Studies have shown that BBBA can enhance plant growth and increase crop yield by improving nutrient uptake and water retention in plants.
In materials science, BBBA has been studied for its potential use as a polymer additive. BBBA can improve the mechanical properties of polymers, making them more durable and resistant to deformation.
Mechanism of Action
The mechanism of action of BBBA is not fully understood, but studies have suggested that it works by forming stable complexes with various molecules. BBBA has a unique structure that allows it to form multiple hydrogen bonds with other molecules, making it an effective complexing agent.
Biochemical and Physiological Effects
BBBA has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also suggested that BBBA can improve nutrient uptake and water retention in plants, enhance the mechanical properties of polymers, and form stable complexes with various drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of BBBA is its simple and cost-effective synthesis method, which makes it an attractive option for scientific research and industrial applications. BBBA also has a unique structure that allows it to form stable complexes with various molecules, making it an effective complexing agent. However, one of the limitations of BBBA is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for BBBA research, including investigating its potential use as a drug delivery system, studying its anti-inflammatory and antioxidant properties, exploring its use as a plant growth regulator, and investigating its potential use as a polymer additive. Additionally, there is a need for further research to fully understand the mechanism of action of BBBA and its potential applications in various fields.
Conclusion
In conclusion, BBBA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBBA is synthesized by the reaction of butanediol with succinic anhydride and has been extensively studied for its potential applications in pharmaceuticals, agriculture, and materials science. BBBA has a unique structure that allows it to form stable complexes with various molecules, making it an effective complexing agent. While there are limitations to working with BBBA, its simple and cost-effective synthesis method and potential applications make it an attractive option for future research.
properties
IUPAC Name |
N-[4-(butanoylamino)butyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-7-11(15)13-9-5-6-10-14-12(16)8-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJWOBJZDCOSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCCNC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butanamidobutyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4736536.png)

![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4736557.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4736571.png)
![3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4736572.png)
![5-{[3-(anilinocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4736584.png)
![4-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4736588.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-methyl-3-furohydrazide](/img/structure/B4736595.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4736605.png)
![3-bromo-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4736606.png)
![N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B4736613.png)
![4-{[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4736627.png)